molecular formula C10H10BrNO B1272487 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one CAS No. 304876-05-9

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

Cat. No.: B1272487
CAS No.: 304876-05-9
M. Wt: 240.1 g/mol
InChI Key: VCFJZJWPWMXDAH-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, through its derivatives, has been shown to have significant antimicrobial properties. A study highlighted the synthesis of novel compounds from 5-bromo-1H-indole-2,3-dione, which exhibited high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).

Solid-state Synthesis Applications

Another application is in the solid-state synthesis of 3-substituted indoles. Using catalysts like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide), 3-substituted indoles were synthesized efficiently, showcasing the versatility of bromoethyl compounds in chemical synthesis (Ghorbani‐Vaghei et al., 2014).

Structural Analysis and Characterization

The compound has been the focus of structural analysis studies. For example, its derivatives have been characterized through spectroscopic and thermal tools, with the structure confirmed by X-ray single crystal diffraction. Such studies aid in understanding the intermolecular interactions and molecular geometry, crucial for its application in various fields of science (Barakat et al., 2017).

Synthesis Technology Research

In synthesis technology, research on bromoethyl indole derivatives like this compound has led to the development of new synthesis methods and optimization of process parameters. Such research is key to improving yields and purity in chemical manufacturing (Huang Bi-rong, 2013).

Future Directions

Indole derivatives, including “5-Bromo-3-ethyl-1,3-dihydro-indol-2-one”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

5-bromo-3-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFJZJWPWMXDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378126
Record name 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304876-05-9
Record name 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-ethyloxindole (6.0 g, 40 mmol) and sodium acetate (4 g, 48 mmol) in acetic acid (100 ml) was treated with bromine (6.4 g, 40 mmol). After 30 min. the mixture was diluted with water and extracted with EtOAc (2×); the combined organic layers were washed with water, sat. sodium hydrogen carbonate solution, and brine, dried (MgSO4) and evaporated to afford the crude product (9.2 g, 96%). A sample was recrystallized from EtOAc/hexane to obtain the subtitled compound, m.p. 130–132° C.; 1H-NMR (DMSO-d6) δ 0.74 (t, 3H, J=7.5 Hz), 1.8–2.0 (m, 2H), 3.45 (t, 1H, J=5.5 Hz,), 6.76 (d, 1H, J=8.35 Hz), 7.42 (m, 1H), 10.43 (s, 1H); MS (−ESI) m/z 238/240 (M−H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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